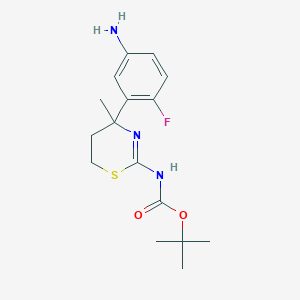
tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group, a fluorinated aromatic ring, and a thiazinyl moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazinyl Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinyl ring. This can be achieved through the reaction of a thiourea derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorinated Aromatic Ring: The next step involves the introduction of the fluorinated aromatic ring through a nucleophilic aromatic substitution reaction. This can be achieved by reacting a fluorinated nitrobenzene derivative with an appropriate nucleophile, followed by reduction of the nitro group to an amino group.
Formation of the Carbamate Group: The final step involves the formation of the tert-butyl carbamate group through the reaction of the amino group with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the aromatic ring, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for drug discovery and development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-amino-2-fluorophenyl)carbamate
- tert-Butyl (4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate
- tert-Butyl (4-(5-amino-2-chlorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate
Uniqueness
tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is unique due to the presence of both a fluorinated aromatic ring and a thiazinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1965309-77-6 |
|---|---|
Molecular Formula |
C16H22FN3O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-yl]carbamate |
InChI |
InChI=1S/C16H22FN3O2S/c1-15(2,3)22-14(21)19-13-20-16(4,7-8-23-13)11-9-10(18)5-6-12(11)17/h5-6,9H,7-8,18H2,1-4H3,(H,19,20,21) |
InChI Key |
UFNOTCKKBPHSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC(=N1)NC(=O)OC(C)(C)C)C2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















